2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid
Overview
Description
2-(6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, featuring a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the hydroxylation of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and proceeds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as hydrogenation, hydroxylation, and carboxylation, with careful control of reaction parameters to optimize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxy group to a halide.
Major Products
Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydronaphthalene-1-yl acetic acid.
Reduction: Formation of 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Formation of 2-(6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
Scientific Research Applications
2-(6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
2-(6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h4-6,9,13H,1-3,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHRVPSPFPOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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